molecular formula C9H10N2O5S B8595670 2-Methyl-1-(methylsulphonylaminocarbonyl)-5-nitrobenzene

2-Methyl-1-(methylsulphonylaminocarbonyl)-5-nitrobenzene

Cat. No. B8595670
M. Wt: 258.25 g/mol
InChI Key: DKVJZDBPDOVVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05360802

Procedure details

The title compound was prepared in the same way as that described in Example 11, Step 1, using 2-methyl-5-nitrobenzoic acid (5 g, 27.6 mmol), methyl sulphonamide (2.63 g, 27.6 mmol), 4-dimethylaminopyridine (3.37 g, 27.6 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (5.29 g, 27.6 mmol) and anhydrous dichloromethane (200 ml). The title compound (5.67 g, 79%) was afforded as a colourless solid. mp 180° C. (dec.). 1H NMR (360 MHz, D6-DMSO) δ 2.50 (3H, s), 3.42 (3H, s), 7.61 (1H, d, J=8.5 Hz), 8.28 (1H, dd, J=8.4 and 2.5 Hz), 8.36 (1H, d, J=2.5 Hz), 12.46 (1H, brs).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
5.29 g
Type
reactant
Reaction Step Three
Quantity
3.37 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:14][S:15]([NH2:18])(=[O:17])=[O:16].Cl.CN(C)CCCN=C=NCC>CN(C)C1C=CN=CC=1.ClCCl>[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([NH:18][S:15]([CH3:14])(=[O:17])=[O:16])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.63 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Three
Name
Quantity
5.29 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
3.37 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in the same way as

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.